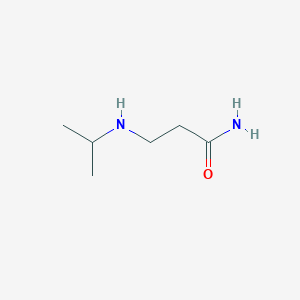

3-(Isopropylamino)propanamide

Descripción general

Descripción

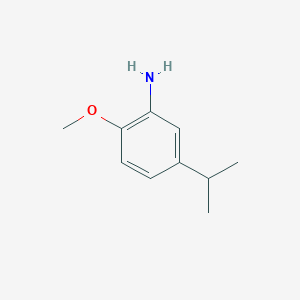

3-(Isopropylamino)propanamide is a chemical compound that has been studied in various contexts, particularly for its potential applications in medicinal chemistry. The compound features an isopropylamino group attached to a propanamide moiety, which is a common structural feature in various bioactive molecules.

Synthesis Analysis

The synthesis of unnatural amino acids using isopropylamine as an amino donor has been demonstrated through ω-transaminase-catalyzed reductive amination of carbonyl compounds. This method leverages the cheapness and high volatility of the ketone product, which is advantageous for the asymmetric synthesis of such amino acids . Additionally, the synthesis of isoxazole derivatives, which are structurally related to 3-(Isopropylamino)propanamide, has been explored. These derivatives have been prepared and evaluated for their muscle relaxant and anticonvulsant activities, indicating the versatility of the propanamide moiety in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 3-(Isopropylamino)propanamide and its derivatives plays a crucial role in their biological activity. For instance, the optical isomers of certain derivatives have been shown to exhibit different potencies, with the (+)-isomer being twice as potent as the (-)-isomer. This highlights the importance of stereochemistry in the design of bioactive compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-(Isopropylamino)propanamide derivatives has been explored in the context of their pharmacological properties. The structure-activity relationship studies emphasize the effects of the 3-amino moiety and the substituent on the isoxazolyl 5-amino group. These studies have found a good quadratic correlation between hydrophobicity and muscle relaxant activity, suggesting that the chemical properties of the side chains are critical for the desired biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Isopropylamino)propanamide derivatives are influenced by their molecular structure. For example, the presence of the isopropylamino group can affect the compound's hydrophobicity, which in turn can influence its muscle relaxant activity. The synthesis of the R-enantiomer of a related β-receptor antagonist demonstrates the use of chiral HPLC analysis to determine enantiomeric excess, which is an important aspect of drug development and quality control .

Aplicaciones Científicas De Investigación

Enantiomeric Separation

- Scientific Field : Chromatographic Science

- Application Summary : 3-(Isopropylamino)propanamide, also known as Indole-3-propanamide (I3P), is used in the enantiomeric separation of its derivatives using supercritical fluid chromatography .

- Results : Out of 13 I3P derivatives which were screened using supercritical fluid chromatography, 10 derivatives displayed excellent baseline separation using a Lux Cellulose—4 column .

Precursor for Biological Activities

- Scientific Field : Biochemistry

- Application Summary : I3P is a precursor for numerous biological activities such as in the treatment of brain disorders, like tyrosine kinase inhibitors and EGF receptor inhibitors .

- Results : N-Aryl-3-(indol-3-yl) propanamide shows promising immunosuppressive activity. Some indolylcarboxamides show antiallergic activity .

Chemical Research

- Scientific Field : Chemistry

- Application Summary : 3-(Isopropylamino)propanamide is provided by chemical suppliers like Sigma-Aldrich for use in chemical research . It’s often used as a unique chemical in early discovery research .

- Results : The outcomes of this research can vary widely depending on the specific experiments conducted .

Biochemical Precursor

- Scientific Field : Biochemistry

- Application Summary : Propionamide, which is structurally similar to 3-(Isopropylamino)propanamide, is known to be a precursor for various biochemical reactions .

- Results : The outcomes of these biochemical reactions can vary widely depending on the specific reactions conducted .

Early Discovery Research

- Scientific Field : Chemical Research

- Application Summary : 3-(Isopropylamino)propanamide is provided by chemical suppliers like Sigma-Aldrich for use in early discovery research . It’s often used as a unique chemical in early discovery research .

- Results : The outcomes of this research can vary widely depending on the specific experiments conducted .

Organic Synthesis

- Scientific Field : Organic Chemistry

- Application Summary : Propanamide, which is structurally similar to 3-(Isopropylamino)propanamide, is known to be a mono-substituted amide . Organic compounds of the amide group can react in many different organic processes to form other useful compounds for synthesis .

- Results : The outcomes of these organic reactions can vary widely depending on the specific reactions conducted .

Safety And Hazards

Propiedades

IUPAC Name |

3-(propan-2-ylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-4-3-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUOFLRUZMXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596122 | |

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopropylamino)propanamide | |

CAS RN |

20101-89-7 | |

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)